molecular formula C23H16ClNO3 B11944142 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide CAS No. 853331-44-9

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide

Katalognummer: B11944142
CAS-Nummer: 853331-44-9
Molekulargewicht: 389.8 g/mol
InChI-Schlüssel: XKTMHVYSQUVUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a 2-chlorophenyl group and an N-(4-phenoxyphenyl) amide group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group:

    Amidation Reaction: The final step involves the formation of the amide bond between the furan ring and the N-(4-phenoxyphenyl) group. This can be done using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Bromophenyl)-N-(4-phenoxyphenyl)-2-furamide
  • 5-(2-Fluorophenyl)-N-(4-phenoxyphenyl)-2-furamide
  • 5-(2-Methylphenyl)-N-(4-phenoxyphenyl)-2-furamide

Uniqueness

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

853331-44-9

Molekularformel

C23H16ClNO3

Molekulargewicht

389.8 g/mol

IUPAC-Name

5-(2-chlorophenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C23H16ClNO3/c24-20-9-5-4-8-19(20)21-14-15-22(28-21)23(26)25-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-15H,(H,25,26)

InChI-Schlüssel

XKTMHVYSQUVUJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.